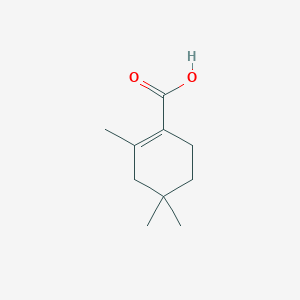

2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

2,4,4-trimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-6-10(2,3)5-4-8(7)9(11)12/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWEINCKYNWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454953 | |

| Record name | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18088-97-6 | |

| Record name | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antimicrobial Agents

In a study published in Phytochemistry, researchers utilized this compound to synthesize derivatives with enhanced antimicrobial properties. The modifications involved introducing different functional groups to the cyclohexene ring, resulting in compounds that exhibited significant activity against resistant bacterial strains .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its derivatives can act as herbicides or insecticides due to their structural similarity to naturally occurring plant hormones.

Case Study: Herbicide Development

Research has indicated that derivatives of 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid can inhibit specific enzymes in target weeds. This selectivity minimizes damage to crops while effectively controlling weed growth .

Flavoring and Fragrance Industry

Another notable application is in the flavoring and fragrance industry. The compound can be used as a synthetic flavoring agent due to its pleasant aroma profile.

Case Study: Flavoring Agent Synthesis

A study highlighted the use of this compound in synthesizing flavoring agents that mimic natural flavors found in fruits and spices. The resulting compounds were evaluated for their sensory properties and were found to be effective substitutes for more expensive natural extracts .

Material Science

In material science, 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid is being investigated for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for developing new materials with desirable mechanical properties.

Case Study: Polymer Development

Research demonstrated that copolymers synthesized from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. These materials have potential applications in coatings and adhesives .

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry for various spectroscopic techniques.

Case Study: Spectroscopic Analysis

In a comparative study, researchers employed 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid as a calibration standard for gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures. This application underscores its utility in ensuring accurate quantification of similar compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

- Hydroxyl Groups: The trihydroxy analog (C₇H₁₀O₅) exhibits higher acidity (pKa ~2–3) and water solubility due to hydrogen bonding, unlike the hydrophobic methyl-substituted target compound . Aromatic Substituents: The 4-phenyl derivative (C₁₃H₁₄O₂) introduces aromaticity, enabling applications in materials science where π-stacking is critical .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|

| 1-Cyclohexene-1-carboxylic acid | >110 | Not reported | Low |

| 3,4,5-Trihydroxy-1-cyclohexenecarboxylic acid | Not reported | Not reported | High |

| 4-Phenyl-1-cyclohexene-1-carboxylic acid | Not reported | Not reported | Very low |

| 2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid (Inferred) | ~100–120* | ~250–300* | Moderate in organic solvents |

*Data inferred from methyl-substituted analogs .

- Key Observations: The trihydroxy derivative’s solubility is ~10–20× higher than non-polar analogs due to hydroxyl groups . Methyl groups in the target compound likely lower melting points compared to hydroxylated analogs but increase thermal stability vs. unsubstituted 1-cyclohexene-1-carboxylic acid .

Biological Activity

2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid (TMC) is an organic compound notable for its unique structure, which includes three methyl groups and a carboxylic acid functional group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis, medicine, and industry.

Molecular Formula: C10H16O2

CAS Number: 18088-97-6

Structure: The compound is characterized by a cyclohexene ring with three methyl substituents and a carboxylic acid group.

Biological Activity

TMC has been investigated for several biological activities, including:

- Antimicrobial Effects: TMC exhibits potential antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties: Preliminary research suggests that TMC may possess anti-inflammatory effects. Its mechanism could involve modulation of inflammatory pathways through interaction with specific enzymes or receptors.

- Enzyme Interaction: The carboxylic acid group in TMC allows it to form hydrogen bonds with enzymes, potentially influencing their activity. This interaction may lead to inhibition or modulation of metabolic processes.

The biological activity of TMC can be attributed to its ability to interact with molecular targets within biological systems. The compound's structural features enable it to fit into active sites of enzymes, thereby influencing their function. This interaction may affect various metabolic pathways, leading to the observed biological effects.

Case Studies

-

Antimicrobial Study:

A study evaluating the antimicrobial activity of TMC against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicated that TMC could be effective against resistant strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria . -

Inflammation Model:

In an animal model of inflammation, administration of TMC resulted in reduced edema and lower levels of pro-inflammatory cytokines. This study highlights the compound's potential as an anti-inflammatory agent, warranting further investigation into its therapeutic applications.

Comparative Analysis

To better understand TMC's biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde | Structure | Antimicrobial |

| 1-Cyclohexene-1-carboxylic acid | Structure | Moderate anti-inflammatory |

| 2-Hydroxy-4-methylcyclohexanecarboxylic acid | Structure | Antioxidant |

Q & A

Q. What are the established synthetic routes for 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid, and how is structural confirmation performed?

Common methods include cyclization of substituted dienes or functionalization of pre-existing cyclohexene scaffolds. Structural confirmation typically involves X-ray crystallography to resolve stereochemistry and substituent positions, as demonstrated for analogous compounds like 2,6,6-trimethylcyclohex-2-enecarboxylic acid . Complementary techniques like H/C NMR and IR spectroscopy validate functional groups and regiochemistry.

Q. How can researchers ensure purity during synthesis, and what analytical tools are critical?

Purification via recrystallization (using solvents like hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is standard. High-resolution mass spectrometry (HRMS) confirms molecular mass, while differential scanning calorimetry (DSC) assesses melting point consistency. For example, discrepancies in melting points (e.g., 153–155°C vs. 160–164°C in similar cyclohexenecarboxylic acids) may indicate impurities, requiring iterative recrystallization .

Q. What safety protocols are essential for handling this compound in the lab?

Follow GB/T 16483 and GB/T 17519 guidelines: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure via EN 14042 methods. The compound’s α,β-unsaturated carboxylic acid structure may pose reactivity risks; store in inert atmospheres below 25°C .

Advanced Research Questions

Q. How can spectroscopic contradictions (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

For example, cyclohexenecarboxylic acid derivatives with multiple methyl groups may exhibit complex splitting due to conformational flexibility. Use variable-temperature NMR to freeze rotamers or employ 2D techniques (COSY, NOESY) to distinguish coupling interactions. Cross-validate with computational methods (DFT) to predict chemical shifts .

Q. What strategies optimize regioselectivity in the synthesis of methyl-substituted cyclohexenecarboxylic acids?

Steric and electronic effects dominate. For 2,4,4-trimethyl derivatives, directing groups (e.g., hydroxyl or halogens) can guide electrophilic substitution. Catalytic hydrogenation or asymmetric catalysis may enhance stereocontrol, as seen in spirocyclic analogs .

Q. How do crystal packing interactions influence the stability of this compound?

X-ray studies of 2,6,6-trimethyl analogs reveal intermolecular hydrogen bonds (e.g., O–H···O) and van der Waals interactions between methyl groups. These stabilize the lattice and reduce hygroscopicity. Compare with IR data (e.g., C=O stretching at ~1700 cm) to assess solid-state vs. solution behavior .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Chiral resolution via enzymatic catalysis or chiral stationary phases (CSPs) is resource-intensive. For industrial-scale production, consider kinetic resolution using organocatalysts or metal-ligand complexes. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Methodological & Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points)?

Variations in boiling points (e.g., 128–131°C at 18 mmHg for 3-cyclohexenecarboxylic acid) may arise from differences in purity or measurement techniques. Use gas chromatography (GC) with internal standards or thermogravimetric analysis (TGA) to standardize data .

Q. What computational tools predict the compound’s reactivity in Diels-Alder or Michael addition reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states, while molecular docking evaluates host-guest interactions in catalytic systems .

Q. How can HRMS and MS/MS fragmentation patterns differentiate isomers?

For example, 2,4,4-trimethyl vs. 2,6,6-trimethyl isomers exhibit distinct fragmentation pathways due to methyl group positioning. Use collision-induced dissociation (CID) to compare dominant ions (e.g., m/z 168.24 for decarboxylation products) and validate with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.